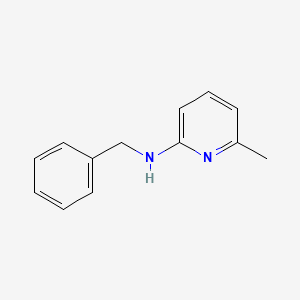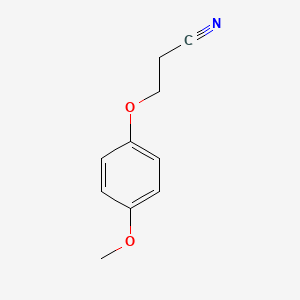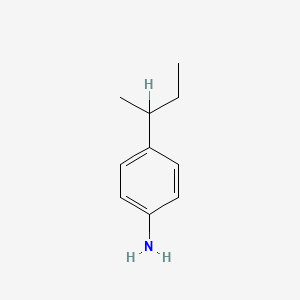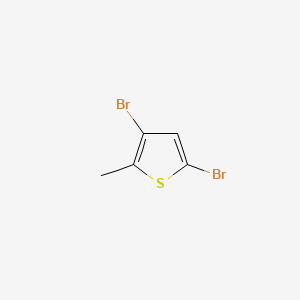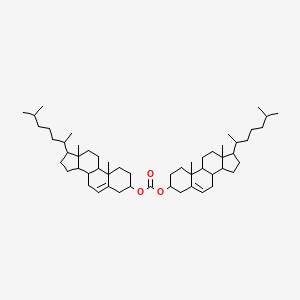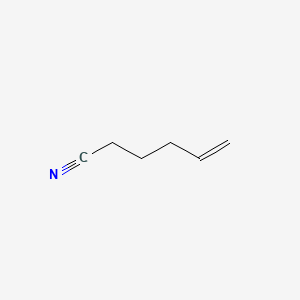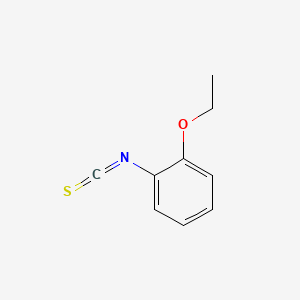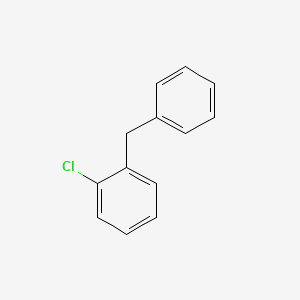
2,6-Dimethyl-1H-indole
Overview
Description
2,6-Dimethyl-1H-indole is a chemical compound with the molecular formula C10H11N . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2nd and 6th positions of the indole ring . The molecular weight of this compound is 145.2010 .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dimethyl-1H-indole are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution, nucleophilic substitution, and oxidation .Scientific Research Applications
Medicinal Applications
Indole is an important element of many natural and synthetic molecules with significant biological activity . The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs . For example, it’s found in the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine, which are used for the treatment of various types of cancer .
Antimicrobial and Antiviral Compounds
The synthesis of diverse indole-containing compounds is fascinating due to their significance as intermediates in antimicrobial and antiviral compounds . These compounds play a crucial role in various bioactive natural and synthetic substances .
Anti-Glioblastoma Agents
Indole, known for its significance in heterocyclic chemistry, holds promise as a platform for developing new drug candidates to combat glioblastoma (GBM), the most aggressive form of primary brain tumor . The therapeutic advantages of innovative indole-based derivatives explored as potential anti-GBM agents have been extensively examined .
Building Blocks for Bioactive Molecules
Indole-containing compounds serve as building blocks for bioactive molecules . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
Preparation of Carbazoles
2,6-Dimethyl-1H-indole can be used as a building block for the preparation of carbazoles . Carbazoles are a class of organic compounds that have a wide range of applications in the field of organic synthesis and medicinal chemistry.
Preparation of Cyanoindoles
2,6-Dimethyl-1H-indole can also be used as a reactant for the preparation of cyanoindoles . Cyanoindoles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation of Trifluoromethylindoles
2,6-Dimethyl-1H-indole can be used as a reactant for the preparation of trifluoromethylindoles . Trifluoromethylindoles are a class of organic compounds that have shown promising biological activities.
Antihyperlipidemic Agents
2,6-Dimethyl-1H-indole can be used as a reactant for the preparation of potent antihyperlipidemic agents . These agents are used to lower the levels of lipids and lipoproteins in the blood, which can help in the treatment of hyperlipidemia.
Safety and Hazards
properties
IUPAC Name |
2,6-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEOPBYBMLADDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205031 | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1H-indole | |
CAS RN |
5649-36-5 | |
| Record name | 2,6-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005649365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8N1A5SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-](/img/structure/B1345583.png)

